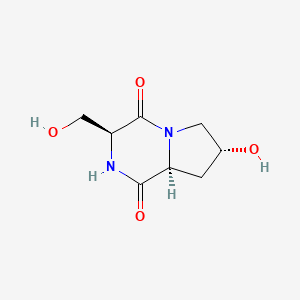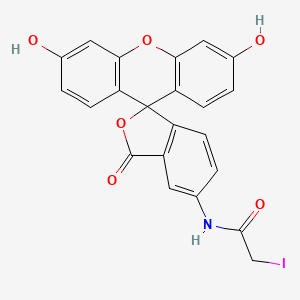
5-Iodoacétamido-fluorescéine
Vue d'ensemble
Description
La 5-Iodoacétamido-fluorescéine (5-IAF) est un dérivé de la fluorescéine qui contient un groupe iodoacétamido. Ce composé est principalement utilisé pour le marquage des protéines, des peptides et d’autres biomolécules. Il réagit avec les groupes sulfhydryles pour former des liaisons thioéthers stables à pH physiologique et à température ambiante .
Applications De Recherche Scientifique
La 5-Iodoacétamido-fluorescéine a une large gamme d’applications en recherche scientifique :
Mécanisme D'action
Le mécanisme d’action de la 5-Iodoacétamido-fluorescéine implique sa réaction avec les groupes sulfhydryles des protéines et des peptides. Le groupe iodoacétamido réagit avec le groupe thiol (-SH) des résidus cystéine pour former une liaison thioéther stable. Cette réaction est très spécifique et se produit dans des conditions physiologiques, ce qui la rend idéale pour le marquage des biomolécules dans les cellules vivantes .
Analyse Biochimique
Biochemical Properties
5-Iodoacetamidofluorescein plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its iodoacetamido group . This group reacts with sulfhydryl groups, commonly found in cysteine side chains of proteins, to form stable thioether bonds . This property allows 5-Iodoacetamidofluorescein to be used for the synthesis of fluorescently labeled organelles, proteins, and peptides that include enzymes .
Cellular Effects
The effects of 5-Iodoacetamidofluorescein on cells are primarily related to its ability to label proteins and other biomolecules. By labeling these molecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 5-Iodoacetamidofluorescein exerts its effects through its iodoacetamido group. This group reacts with sulfhydryl groups to form stable thioether bonds . This reaction allows 5-Iodoacetamidofluorescein to bind to proteins and other biomolecules, potentially influencing their function and interactions .
Temporal Effects in Laboratory Settings
5-Iodoacetamidofluorescein is known to be unstable in light, especially in solution . Therefore, it is recommended to prepare this reagent immediately before use and not to store it in aqueous solutions
Metabolic Pathways
Given its reactivity with sulfhydryl groups, it may interact with enzymes or cofactors that contain these groups .
Subcellular Localization
Given its use in labeling proteins and other biomolecules, it may be found in various cellular compartments depending on the localization of the molecules it labels .
Méthodes De Préparation
La 5-Iodoacétamido-fluorescéine est synthétisée par une série de réactions chimiques impliquant la fluorescéine et l’iodoacétamide. La voie de synthèse implique généralement la réaction de la fluorescéine avec l’iodoacétamide en présence d’une base, comme l’hydroxyde de sodium, pour former le produit souhaité . Les méthodes de production industrielle peuvent impliquer des conditions de réaction similaires, mais à plus grande échelle, avec un contrôle minutieux de la température, du pH et du temps de réaction pour garantir un rendement élevé et une pureté optimale.
Analyse Des Réactions Chimiques
La 5-Iodoacétamido-fluorescéine subit plusieurs types de réactions chimiques :
Réactions de substitution : Elle réagit avec les groupes sulfhydryles pour former des liaisons thioéthers stables.
Réactions de conjugaison : Elle peut être conjuguée à diverses biomolécules, notamment des protéines comme l’actine, la myosine et l’hémoglobine, par le biais de son groupe iodoacétamido réactif.
Comparaison Avec Des Composés Similaires
La 5-Iodoacétamido-fluorescéine est unique parmi les dérivés de la fluorescéine en raison de son groupe iodoacétamido, qui permet un marquage spécifique des groupes sulfhydryles. Parmi les composés similaires, on peut citer :
Fluorescéine-5-maléimide : Un autre dérivé de la fluorescéine utilisé pour le marquage des groupes thiol, mais avec un groupe réactif maléimide.
Fluorescéine-5-isothiocyanate : Utilisé pour le marquage des groupes amine sur les protéines et les peptides.
5-Carboxyfluorescéine : Un dérivé de la fluorescéine utilisé pour le marquage des groupes carboxyle.
Ces composés diffèrent par leurs groupes réactifs et leurs applications spécifiques, mais tous servent de sondes fluorescentes pour le marquage des biomolécules.
Propriétés
IUPAC Name |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14INO6/c23-10-20(27)24-11-1-4-15-14(7-11)21(28)30-22(15)16-5-2-12(25)8-18(16)29-19-9-13(26)3-6-17(19)22/h1-9,25-26H,10H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATCLPJEZJKNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CI)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14INO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212768 | |
| Record name | 5-Iodoacetamidofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63368-54-7 | |
| Record name | 5-Iodoacetamidofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063368547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodoacetamidofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 5-IAF?
A1: 5-Iodoacetamidofluorescein acts as a sulfhydryl-reactive probe, selectively targeting cysteine residues in proteins. The iodoacetamide group of 5-IAF undergoes a nucleophilic substitution reaction with the thiol group of cysteine, forming a stable thioether bond. [, , , ]
Q2: How does 5-IAF labeling affect protein function?
A2: The impact of 5-IAF labeling on protein function depends on the specific cysteine residue modified and its role in the protein's activity. Studies have shown that 5-IAF labeling can be achieved with minimal to no loss of enzymatic activity in some cases, while in others, it can lead to significant alterations in protein function. [, , , , ]
Q3: Can you provide an example of how 5-IAF labeling has been used to study protein conformational changes?
A3: In a study on the galactose receptor of Salmonella typhimurium, 5-IAF labeling of a single methionine residue, combined with intrinsic tryptophan fluorescence, revealed ligand-induced conformational changes propagated through the receptor molecule. [] This method highlighted the ability of 5-IAF to act as a sensitive reporter group for studying conformational dynamics.
Q4: What is the molecular formula and weight of 5-IAF?
A4: The molecular formula of 5-IAF is C21H14FIN2O5S, and its molecular weight is 584.36 g/mol. [, ]
Q5: What are the key spectroscopic properties of 5-IAF?
A5: 5-IAF exhibits an excitation maximum around 490 nm and an emission maximum around 520 nm. Its fluorescence properties are sensitive to the surrounding environment, making it a valuable tool for studying protein microenvironments and conformational changes. [, , , ]
Q6: How does the fluorescence of 5-IAF change in different environments?
A6: The fluorescence intensity, lifetime, and anisotropy of 5-IAF can be affected by factors like pH, solvent polarity, and proximity to quenching groups. This sensitivity makes it useful for studying protein microenvironments. For instance, in studies with chloroplast coupling factor 1, 5-IAF fluorescence indicated a partially buried hydrophobic labeling site. []
Q7: Are there any limitations to using 5-IAF in certain experimental conditions?
A7: Yes, the reactivity of 5-IAF can be influenced by factors like pH and the presence of reducing agents. Careful optimization of labeling conditions is crucial for achieving specific and efficient labeling. [, ]
Q8: Does 5-IAF possess any inherent catalytic properties?
A8: 5-IAF itself does not exhibit catalytic activity. Its primary function is as a fluorescent probe for labeling and studying proteins. [, ]
Q9: Have computational methods been used to study 5-IAF and its interactions with proteins?
A9: Yes, molecular dynamics simulations have been employed to model the behavior of 5-IAF attached to proteins and to estimate distances between donor-acceptor pairs in fluorescence resonance energy transfer (FRET) experiments. []
Q10: How critical is the iodoacetamide group in 5-IAF for its function?
A10: The iodoacetamide group is essential for the reactivity and selectivity of 5-IAF. It specifically targets the thiol group of cysteine residues, allowing for site-specific protein labeling. [, ]
Q11: What are the typical storage conditions for 5-IAF?
A11: 5-IAF is typically stored as a solid at -20°C, protected from light and moisture to ensure stability. []
Q12: Are there specific safety precautions to be taken when handling 5-IAF?
A12: As with any laboratory reagent, standard safety precautions should be followed when handling 5-IAF. This includes wearing appropriate personal protective equipment and handling the compound in a well-ventilated area. Consultation of the Safety Data Sheet (SDS) is recommended before use.
Q13: Has 5-IAF been investigated for any therapeutic applications?
A13: 5-IAF is primarily a research tool and is not currently used in clinical settings for therapeutic purposes. [, ]
Q14: Can you provide examples of how 5-IAF has been used in in vitro studies?
A14: 5-IAF has been extensively used in in vitro studies to investigate a variety of cellular processes. For example, it has been used to study actin dynamics in living cells [, ], investigate conformational changes in enzymes like the Na+/K+-ATPase [, ], and probe the interactions between proteins involved in muscle contraction. [, ]
Q15: Are there any known instances of resistance developing against 5-IAF?
A15: As 5-IAF is not a therapeutic agent, resistance mechanisms are not a primary concern in its applications.
Q16: Is there information available on the toxicity profile of 5-IAF?
A16: While 5-IAF is not intended for therapeutic use, standard toxicological assessments are generally conducted for research reagents to ensure safe handling and disposal.
Q17: Has 5-IAF been explored for targeted delivery applications?
A17: 5-IAF's primary use lies in its inherent ability to selectively target cysteine residues within proteins. While not directly a drug delivery strategy, this inherent targeting capability makes it a valuable tool in studying protein localization and interactions.
Q18: Has 5-IAF been investigated for its potential as a biomarker or diagnostic tool?
A18: While 5-IAF itself might not be a direct biomarker, its ability to report on protein modifications, particularly cysteine oxidation states, could potentially be utilized in developing diagnostic tools or understanding disease mechanisms. [, ]
Q19: What analytical techniques are commonly used to characterize 5-IAF-labeled proteins?
A19: Common techniques include fluorescence spectroscopy (steady-state and time-resolved), fluorescence microscopy, SDS-PAGE, and mass spectrometry. These methods allow researchers to analyze fluorescence properties, quantify labeling efficiency, identify labeling sites, and study protein conformational changes. [, , , , ]
Q20: Can you elaborate on the use of fluorescence resonance energy transfer (FRET) with 5-IAF?
A20: FRET, utilizing 5-IAF as a donor or acceptor, has been instrumental in measuring distances between labeled sites within proteins, providing insights into protein folding, conformational changes, and protein-protein interactions. [, ]
Q21: What is the solubility of 5-IAF in common solvents?
A22: 5-IAF is soluble in polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in aqueous solutions can be limited and is often enhanced by the addition of a small percentage of DMSO. []
Q22: How are analytical methods involving 5-IAF validated?
A23: Validation of analytical methods, especially when quantifying 5-IAF-labeled proteins, typically involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the method. []
Q23: What are the quality control measures taken during the production of 5-IAF?
A24: Manufacturers of research-grade 5-IAF typically implement strict quality control measures, including purity analysis, spectroscopic characterization, and stability testing, to ensure lot-to-lot consistency and reliability. []
Q24: Has 5-IAF been shown to elicit any immunogenic responses?
A24: Information regarding the immunogenicity of 5-IAF is limited as its primary application is as a research tool and not a therapeutic agent.
Q25: Has 5-IAF been investigated for its interactions with drug transporters?
A25: Given its role as a research tool and not a therapeutic agent, specific studies focusing on 5-IAF's interactions with drug transporters are likely limited.
Q26: Are there any known interactions of 5-IAF with drug-metabolizing enzymes?
A26: As 5-IAF is not a drug candidate, information regarding its interactions with drug-metabolizing enzymes is likely not a primary focus of research.
Q27: Are there any alternative fluorescent probes to 5-IAF for cysteine labeling?
A29: Yes, several alternative fluorescent probes are available for cysteine labeling, each with its own advantages and disadvantages in terms of spectral properties, reactivity, and cost. Some examples include maleimides (e.g., fluorescein maleimide), acrylamides, and methanethiosulfonates. []
Q28: How should 5-IAF waste be handled and disposed of responsibly?
A28: Disposal of 5-IAF should adhere to local regulations and guidelines for laboratory waste management. It is generally recommended to treat 5-IAF waste as hazardous chemical waste.
Q29: What resources are available for researchers to access information and protocols related to 5-IAF?
A29: Researchers can find valuable information on 5-IAF from various sources, including scientific literature databases like PubMed and Semantic Scholar, commercial suppliers of research chemicals, and online research communities and forums.
Q30: When was 5-IAF first synthesized and what were some of the early applications?
A32: While the exact date of its first synthesis is difficult to pinpoint, 5-IAF gained prominence as a research tool in the late 20th century with the development of fluorescence-based techniques for studying biological systems. Early applications focused on investigating protein structure, enzyme kinetics, and protein-protein interactions. []
Q31: How has 5-IAF facilitated research across different scientific disciplines?
A33: 5-IAF has played a crucial role in bridging disciplines like biochemistry, biophysics, cell biology, and bioengineering. Its use in fluorescence-based techniques has enabled researchers to study complex biological processes at a molecular level, fostering a deeper understanding of cellular mechanisms and disease pathogenesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


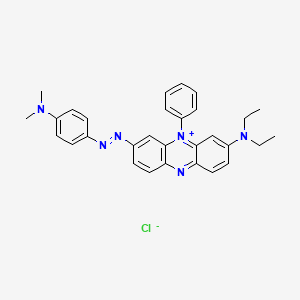

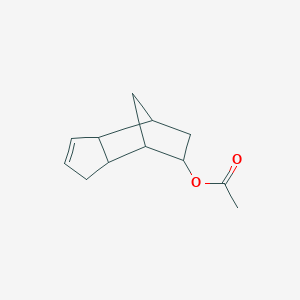
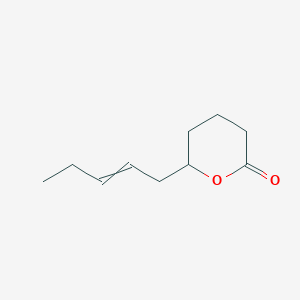

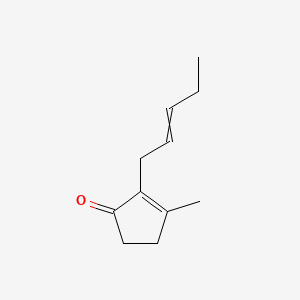
![N-[(E)-11-[(24Z)-14,16-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672803.png)
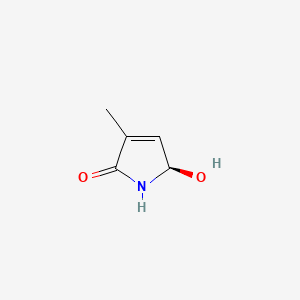
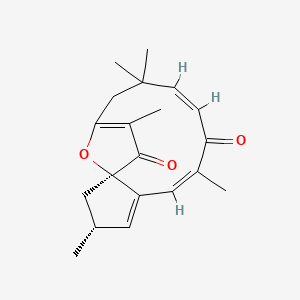
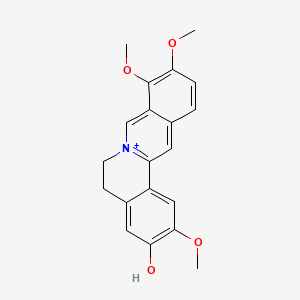

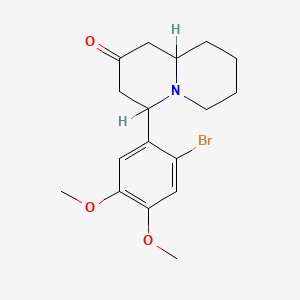
![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)
